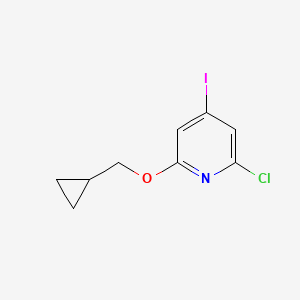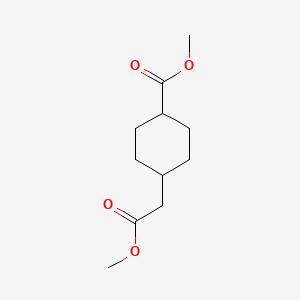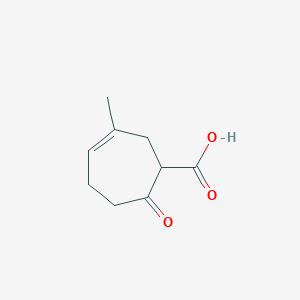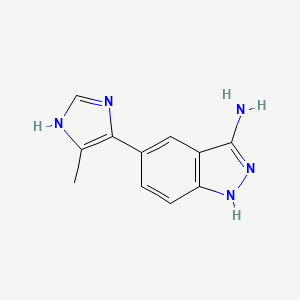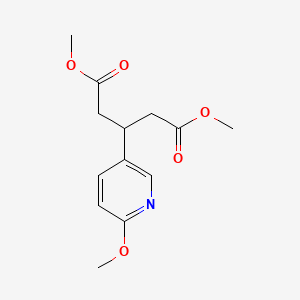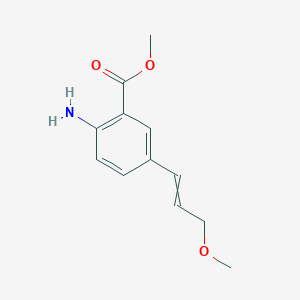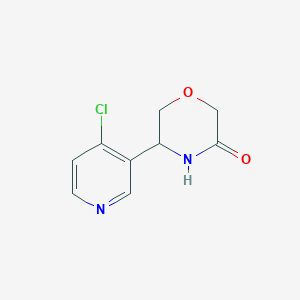
5-(4-Chloropyridin-3-yl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloropyridin-3-yl)morpholin-3-one is a versatile chemical compound with a molecular weight of 212.63 g/mol . It is characterized by the presence of a chloropyridine ring attached to a morpholinone structure. This compound is known for its unique blend of reactivity and selectivity, making it valuable for various research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloropyridin-3-yl)morpholin-3-one typically involves the reaction of 4-chloropyridine with morpholine under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The process can be optimized using transition metal catalysis to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through eco-friendly and cost-effective processes. These methods are designed to be reproducible and robust, making them suitable for large-scale production . The use of solid-phase synthesis and intramolecular reactions are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chloropyridin-3-yl)morpholin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the chloropyridine and morpholinone moieties, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce amines . Substitution reactions often result in the formation of various substituted derivatives .
Scientific Research Applications
5-(4-Chloropyridin-3-yl)morpholin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds . In medicine, it is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways . Additionally, it finds applications in the industry for the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 5-(4-Chloropyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include 4-chloro-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one and other morpholine derivatives . These compounds share structural similarities with 5-(4-Chloropyridin-3-yl)morpholin-3-one but differ in their specific functional groups and reactivity .
Uniqueness: What sets this compound apart is its unique combination of a chloropyridine ring and a morpholinone structure. This combination provides a distinct reactivity profile, making it particularly useful for specific applications in research and industry .
Properties
Molecular Formula |
C9H9ClN2O2 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-(4-chloropyridin-3-yl)morpholin-3-one |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-1-2-11-3-6(7)8-4-14-5-9(13)12-8/h1-3,8H,4-5H2,(H,12,13) |
InChI Key |
AIXBGBANURVCBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CO1)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


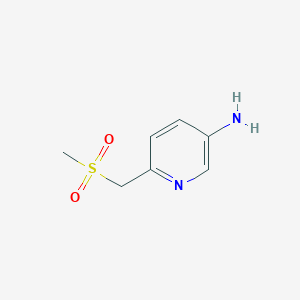
![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
